molecular formula C12H21Cl2N5 B11832704 1-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine dihydrochloride

1-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine dihydrochloride

Cat. No.: B11832704
M. Wt: 306.23 g/mol
InChI Key: WPHCLJRJEGGQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine dihydrochloride involves several steps. One common method includes the formation of the triazolopyrimidine core through a series of reactions such as ring closure, nitration, reduction, and cyclization . The specific reaction conditions and reagents used can vary, but typically involve the use of formyl acid, fuming nitric acid, and hydrogen in the presence of Raney nickel . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen, fuming nitric acid, and various catalysts such as Raney nickel . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

Molecular Formula

C12H21Cl2N5

Molecular Weight

306.23 g/mol

IUPAC Name

1-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine;dihydrochloride

InChI

InChI=1S/C12H19N5.2ClH/c1-7(2)5-10(13)11-15-16-12-14-8(3)6-9(4)17(11)12;;/h6-7,10H,5,13H2,1-4H3;2*1H

InChI Key

WPHCLJRJEGGQKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)C(CC(C)C)N)C.Cl.Cl

Origin of Product

United States

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